5-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-cyclohexyl-1-ethyl-N-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-3-17-12(14)9-11(15-17)13(18)16(2)10-7-5-4-6-8-10/h9-10H,3-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFDNYQHJNFQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N(C)C2CCCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by functional group modifications to introduce the amino, cyclohexyl, ethyl, and methyl groups . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
Anticancer Activity
Pyrazole derivatives, including 5-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide, have been shown to exhibit notable anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.
In a study by Xu et al., the compound was identified as an activator of the hPKM2 enzyme, which plays a role in cancer metabolism, further supporting its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated significant antibacterial and antifungal activities.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 31.25 | |
| Escherichia coli | 15.00 | |
| Fusarium oxysporum | 6.043 |
These findings suggest that this compound could be effective against various pathogens, making it a candidate for further development in antimicrobial therapies.
Fungicidal Properties
Research has highlighted the fungicidal capabilities of pyrazole derivatives, including the ability to inhibit plant pathogens such as Fusarium species and Botrytis cinerea.
These results indicate that compounds like this compound could be developed into effective fungicides for agricultural use.
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrazole derivatives. Studies have shown that modifications in the cyclohexyl and methyl groups significantly influence biological activity.
Key Findings:
- The presence of an amino group at the 5-position enhances anticancer activity.
- Substituents on the cyclohexyl ring can modulate lipophilicity and cellular uptake, impacting overall bioactivity .
Conclusion and Future Directions
The compound this compound shows promise across multiple fields, particularly in pharmacology and agrochemistry. Its demonstrated anticancer and antimicrobial activities suggest that further research could lead to valuable therapeutic agents or agricultural products.
Future studies should focus on:
- Detailed mechanism studies to understand how structural modifications affect activity.
- In vivo studies to evaluate efficacy and safety profiles.
- Development of formulations for practical applications in medicine and agriculture.
Mechanism of Action
The mechanism of action of 5-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole-3-carboxamide: Lacks the cyclohexyl, ethyl, and methyl groups, resulting in different biological activities.
N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
5-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of amino, cyclohexyl, ethyl, and methyl groups makes it a versatile compound with a wide range of applications .
Biological Activity
5-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activities, including anticancer and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C12H18N4O
- Molecular Weight : 234.3 g/mol
The structure features a pyrazole ring, which is known for its diverse biological activities, making it a crucial scaffold in drug design.
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of tubulin polymerization |
These findings suggest that the compound may act by disrupting microtubule dynamics, a common mechanism among anticancer agents.
2. Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown potential as an anti-inflammatory agent. It has been reported to inhibit the release of pro-inflammatory cytokines in vitro, which is critical in managing diseases characterized by excessive inflammation.
Case Study 1: Inhibition of Tumor Growth
A study investigated the effects of this compound on tumor growth in mouse models. The results indicated that administration of the compound led to a significant reduction in tumor size compared to control groups.
Case Study 2: Mechanistic Insights
Another study utilized docking simulations to explore the binding affinity of the compound to target proteins involved in cancer progression. The results highlighted its potential as a selective inhibitor of Aurora-A kinase, a protein implicated in cell cycle regulation.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antitumor Mechanism : The compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cytotoxicity Profiles : It exhibited varying degrees of cytotoxicity across different cancer cell lines, indicating selective activity that could be harnessed for targeted therapy.
Q & A
Q. What are the recommended synthetic routes for 5-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide?
The synthesis typically involves multi-step condensation reactions. For example, ethyl 2-cyano-3-ethoxyacrylate can react with 4-methylbenzenesulfonylhydrazide to form intermediates like ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate. Subsequent alkylation and carboxamide formation steps introduce cyclohexyl and methyl groups via nucleophilic substitution. Purification via column chromatography (e.g., dichloromethane/ethyl acetate) and crystallization (e.g., ethyl acetate/hexane) are critical for isolating high-purity products .
Q. How is structural characterization performed for pyrazole-carboxamide derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and hydrogen bonding interactions. X-ray crystallography further resolves dihedral angles between aromatic rings (e.g., pyrazole-phenyl interactions) and intramolecular hydrogen bonds (e.g., C–H···O or N–H···N), which stabilize the molecule’s conformation .
Q. What analytical techniques validate the purity of this compound?
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purity. Mass spectrometry (MS) and elemental analysis (EA) confirm molecular weight and composition. For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural validation .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
Molecular docking involves simulating the compound’s interaction with target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger. Key parameters include binding affinity (ΔG), hydrogen bonding, and hydrophobic interactions. For pyrazole derivatives, docking into active sites (e.g., cyclooxygenase-2 or cannabinoid receptors) can predict anti-inflammatory or neuromodulatory activity, guiding in vitro validation .
Q. What strategies address contradictory biological data in pharmacological studies?
Contradictions (e.g., varying IC₅₀ values across assays) require rigorous experimental replication and meta-analysis. Dose-response curves should be repeated under standardized conditions (pH, temperature, cell lines). Computational tools like molecular dynamics simulations can identify conformational changes affecting activity. Cross-referencing with structural analogs (e.g., triazole or isoxazole derivatives) may clarify structure-activity relationships (SAR) .
Q. How are structure-activity relationships (SAR) optimized for pyrazole-carboxamide derivatives?
SAR optimization involves systematic substitution of functional groups. For example:
- Cyclohexyl group : Enhances lipophilicity and membrane permeability.
- Ethyl-methyl chain : Modulates steric hindrance at the active site.
- Amino group : Facilitates hydrogen bonding with catalytic residues.
Biological assays (e.g., enzyme inhibition or cytotoxicity) paired with computational modeling (e.g., QSAR) identify optimal substituents .
Q. What methodologies are used to assess metabolic stability in vivo?
- Microsomal assays : Liver microsomes (human/rodent) measure oxidative metabolism via cytochrome P450 enzymes.
- Plasma stability tests : Incubation in plasma evaluates esterase-mediated degradation.
- Pharmacokinetic (PK) profiling : LC-MS/MS quantifies bioavailability, half-life, and clearance rates in animal models .
Data Analysis and Experimental Design
Q. How can reaction conditions be optimized for scalable synthesis?
Design of experiments (DoE) methodologies, such as factorial design or response surface modeling, systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, K₂CO₃-mediated alkylation of pyrazole-thiols in DMF at room temperature achieves >80% yield while minimizing side products .
Q. What computational tools aid in reaction pathway prediction?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) predict intermediates and transition states. Platforms like ICReDD integrate computational and experimental data to accelerate reaction discovery, reducing trial-and-error approaches .
Q. How are tautomeric forms of pyrazole-carboxamide derivatives differentiated?
Variable-temperature NMR and X-ray crystallography detect tautomeric equilibria. For example, keto-enol tautomerism in pyrazole rings can shift chemical shifts (δ) in ¹H NMR or alter hydrogen-bonding patterns in crystal structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
